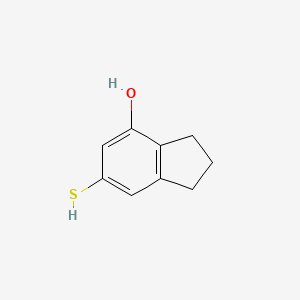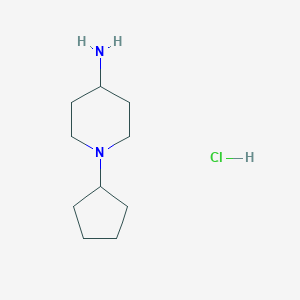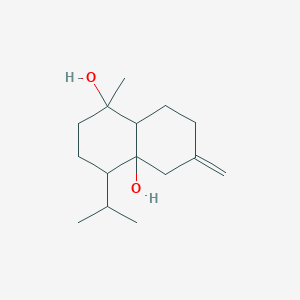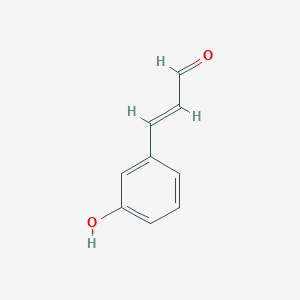
6-Mercapto-2,3-dihydro-1H-inden-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Mercapto-2,3-dihydro-1H-inden-4-ol is an organic compound with the molecular formula C9H10OS It is a derivative of indene, featuring a mercapto group (-SH) and a hydroxyl group (-OH) attached to the indene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Mercapto-2,3-dihydro-1H-inden-4-ol typically involves the following steps:
Starting Material: The synthesis begins with indene, a bicyclic hydrocarbon.
Functional Group Introduction: The mercapto group is introduced through a thiolation reaction, often using reagents like thiourea or hydrogen sulfide.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, which may involve reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to carry out the thiolation and hydroxylation reactions.
Purification: Techniques such as distillation, crystallization, or chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Mercapto-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler indene derivative.
Substitution: The hydroxyl and mercapto groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
6-Mercapto-2,3-dihydro-1H-inden-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 6-Mercapto-2,3-dihydro-1H-inden-4-ol exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A related compound with a ketone group instead of the mercapto and hydroxyl groups.
6-Mercapto-2,3-dihydro-1H-inden-1-one: Similar structure but with a ketone group.
4-Hydroxy-2,3-dihydro-1H-inden-1-one: Contains a hydroxyl group but lacks the mercapto group.
Uniqueness
6-Mercapto-2,3-dihydro-1H-inden-4-ol is unique due to the presence of both mercapto and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C9H10OS |
|---|---|
Molekulargewicht |
166.24 g/mol |
IUPAC-Name |
6-sulfanyl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H10OS/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5,10-11H,1-3H2 |
InChI-Schlüssel |
HSCOQHOODVVPDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C(=CC(=C2)S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B11755296.png)
![(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11755297.png)
![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)
![4-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11755312.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile](/img/structure/B11755313.png)




![(3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol](/img/structure/B11755332.png)
![Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate](/img/structure/B11755333.png)



